Beclobrate

Description

This compound is a structural analog of clofibrate, converted to its free acid form after oral administration. This compound reduces LDL-cholesterol and increased HDL-cholesterol and improves the clearance of triglyceride-rich lipoproteins by improving lipoprotein-lipase activity.

RN given refers to cpd without isomeric designation; structure

Structure

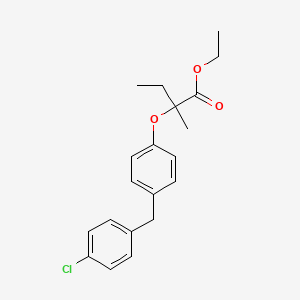

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021600, DTXSID00866522 | |

| Record name | Beclobrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55937-99-0 | |

| Record name | Beclobrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclobrate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclobrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beclobrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beclobrate as a PPARα Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Beclobrate and the Fibrate Class

This compound is a second-generation fibrate drug developed for the treatment of hyperlipidemia.[1] Fibrates exert their lipid-lowering effects by activating PPARα, a transcription factor that modulates the expression of genes involved in fatty acid transport, breakdown, and storage.[2] this compound, administered as a racemic mixture, is rapidly converted to its active form, beclobric acid, upon absorption.[1]

Chemical Properties of this compound

-

Systematic Name: ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

-

Molecular Formula: C₂₀H₂₃ClO₃

-

Molecular Weight: 346.8 g/mol

Mechanism of Action: PPARα Activation

The primary mechanism of action of this compound, through its active metabolite beclobric acid, is the activation of PPARα.

The PPARα Signaling Pathway

PPARα is a ligand-activated nuclear receptor. Upon binding to a ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects of PPARα Activation

Activation of PPARα by beclobric acid leads to the upregulation of genes involved in:

-

Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins (FATPs) and CD36.

-

Mitochondrial and Peroxisomal Fatty Acid β-oxidation: Upregulation of key enzymes such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[3]

-

Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL).[2]

-

Reduced Inflammation: PPARα activation can also exert anti-inflammatory effects.

Conversely, PPARα activation leads to the downregulation of genes such as apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

Quantitative Data

While specific EC50 and binding affinity values for this compound are not widely published, the following quantitative data from clinical and preclinical studies provide insights into its efficacy.

In Vitro Efficacy

| Parameter | Species | Cell Type | Value | Reference |

| Maximal Effective Concentration | Rat | Primary Hepatocytes | 10 µM |

This value represents the concentration at which beclobric acid produced its maximal effect on peroxisomal fatty acid β-oxidation.

Clinical Efficacy in Hyperlipidemia

| Parameter | Patient Population | Dosage | Change | Reference |

| LDL-Cholesterol | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | -10% to -28% | |

| Triglycerides | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | -20% to -58% | |

| HDL-Cholesterol | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | +8.5% to +23.9% |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a PPARα modulator. These are generalized protocols that should be optimized for specific laboratory conditions.

PPARα Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.

Materials:

-

Mammalian cell line stably expressing full-length human PPARα and a PPRE-driven luciferase reporter construct (e.g., HepG2).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Beclobric acid (active metabolite of this compound).

-

Positive control (e.g., GW7647).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the PPARα reporter cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of beclobric acid and the positive control in cell culture medium.

-

Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

PPARα Competitive Binding Assay

This assay determines the ability of a compound to displace a known fluorescently-labeled PPARα ligand from the ligand-binding domain (LBD) of the receptor.

Materials:

-

Recombinant human PPARα ligand-binding domain (LBD).

-

Fluorescently labeled PPARα ligand (e.g., a fluorescent analog of a known agonist).

-

Beclobric acid.

-

Unlabeled known PPARα agonist as a positive control.

-

Assay buffer.

-

384-well microplates.

-

Plate reader capable of measuring fluorescence polarization or FRET.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of beclobric acid and the positive control in assay buffer.

-

Assay Setup: In a 384-well plate, add the fluorescent ligand, the recombinant PPARα-LBD, and the test compound dilutions.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-3 hours).

-

Signal Measurement: Measure the fluorescence polarization or FRET signal using a plate reader.

-

Data Analysis: Plot the signal against the log of the compound concentration and fit the data to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by qPCR

This method quantifies the change in the expression of PPARα target genes in response to this compound treatment.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

-

Beclobric acid.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for PPARα target genes (e.g., CPT1A, ACOX1, LPL) and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Protocol:

-

Cell Treatment: Treat cultured hepatocytes with beclobric acid at various concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound, through its active metabolite beclobric acid, is a potent modulator of PPARα. Its activation of this nuclear receptor leads to a cascade of transcriptional changes that ultimately result in beneficial effects on lipid metabolism, including the reduction of triglycerides and LDL-cholesterol, and an increase in HDL-cholesterol. While a comprehensive quantitative profile of its direct interaction with PPARα is not fully available, the existing data and the well-established mechanism of the fibrate class provide a strong foundation for its clinical use and for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the specific molecular interactions and downstream effects of this compound and other novel PPARα modulators.

References

- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Beclobrate (CAS Number: 55937-99-0): A Technical Whitepaper for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclobrate (CAS No. 55937-99-0) is a fibric acid derivative that has demonstrated significant efficacy as a lipid-lowering agent. Like other fibrates, its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for preclinical evaluation and analysis are presented, alongside visualizations of its signaling pathway and a typical experimental workflow to support further research and development.

Physicochemical Properties

This compound is a structural analog of clofibrate.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 55937-99-0 | [1] |

| Molecular Formula | C₂₀H₂₃ClO₃ | [2] |

| Molecular Weight | 346.85 g/mol | [2] |

| Physical Description | Oily body | [2] |

| Boiling Point | 200-204 °C at 1.33-13.3Pa | |

| Storage Condition | Sealed in dry, 2-8°C |

Pharmacokinetics and Metabolism

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, beclobric acid, immediately after absorption. Unchanged this compound is not detected in plasma following oral administration. Beclobric acid exists as two enantiomers, (-)- and (+)-beclobric acid, which exhibit distinct pharmacokinetic profiles.

The maximum plasma concentrations and AUC values of the (+)-enantiomer are nearly twice those of the (-)-enantiomer. Beclobric acid is further metabolized to an acyl glucuronide. The renal clearance of the unchanged drug is low, with the majority of the drug being excreted in the urine as glucuronic acid conjugates.

A study in healthy male volunteers investigated the irreversible binding of beclobric acid enantiomers to plasma proteins after single and multiple oral doses of 100 mg racemic this compound. The adduct densities for (-)- and (+)-beclobric acid after a single dose were 0.147 x 10⁻⁴ and 0.177 x 10⁻⁴ mol/mol protein, respectively. Multiple dosing resulted in a 3- to 4-fold increase in irreversible binding.

Pharmacodynamics and Efficacy

This compound exerts its lipid-lowering effects by modulating the levels of various lipoproteins. It is effective in reducing total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol. The effectiveness of this compound has been evaluated in patients with various types of hyperlipidemia, including types IIa, IIb, and IV.

Clinical Efficacy

A clinical study involving 63 patients with primary hyperlipoproteinemia treated with 100 mg of this compound once daily for 3 months demonstrated significant improvements in lipid profiles (Table 2).

| Parameter | Mean Baseline (mmol/l) | Mean Post-treatment (mmol/l) | Mean Percentage Change |

| Total Cholesterol | 9.35 | 7.73 | -17.3% |

| LDL-Cholesterol | 6.32 | 5.38 | -14.9% |

| HDL-Cholesterol | - | Increased by 0.21 | +15.3% |

| Triglycerides | - | - | -50% |

| Apoprotein B | - | - | -19.7% |

| Apoprotein A1 | - | - | +20.3% |

| Apoprotein A2 | - | - | +26.8% |

In a broader context, the mean reduction of LDL-cholesterol with this compound therapy ranges from -10% to -28%, and triglycerides from -20% to -58%, depending on the type of hyperlipidemia. The mean increase in serum HDL-cholesterol has been reported to be between 8.5% and 23.9%. A 100 mg daily dose of this compound is considered as effective as 300 mg of fenofibrate, 600 mg of bezafibrate, or 900 mg of gemfibrozil on a molar basis.

Preclinical Efficacy in a Rat Model

In a study with rats on a normal diet, this compound at doses of 10-50 mg/kg lowered total plasma cholesterol by 22-33.4%. In rats fed a hypercholesterolemic diet, a 50 mg/kg dose of this compound resulted in a 25% reduction in total cholesterol and a significant 166% increase in HDL cholesterol.

Mechanism of Action: PPARα Activation

The lipid-modifying effects of this compound, like other fibrates, are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.

Upon activation by a ligand such as beclobric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.

Key effects of PPARα activation include:

-

Increased Lipoprotein Lipase Activity: Leading to enhanced clearance of triglyceride-rich lipoproteins.

-

Increased ApoA-I and ApoA-II Expression: Resulting in increased HDL cholesterol levels.

-

Increased Fatty Acid Oxidation: By upregulating genes involved in fatty acid transport and catabolism.

-

Decreased ApoC-III Expression: Which in turn enhances the clearance of VLDL.

The signaling pathway is depicted in the following diagram:

Experimental Protocols

This section outlines a representative experimental protocol for evaluating the efficacy of this compound in a preclinical hyperlipidemic rat model and a method for the analytical determination of its active metabolite, beclobric acid, in plasma.

In Vivo Efficacy Study in a High-Fat Diet-Induced Hyperlipidemic Rat Model

Objective: To assess the lipid-lowering effects of this compound in rats with diet-induced hyperlipidemia.

Materials and Reagents:

-

Male Wistar rats (180-220 g)

-

Standard rodent chow

-

High-fat diet (HFD) (e.g., 45% kcal from fat)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (e.g., with EDTA)

-

Commercial enzymatic kits for total cholesterol, triglycerides, LDL-C, and HDL-C analysis.

Methodology:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week.

-

Induction of Hyperlipidemia: Divide rats into a normal control group (standard diet) and an HFD group. Feed the respective diets for 4-6 weeks to induce hyperlipidemia in the HFD group.

-

Treatment Groups: Subdivide the HFD-fed rats into a vehicle control group and this compound treatment groups (e.g., low, medium, and high dose). A positive control group treated with a standard lipid-lowering drug can also be included.

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for a predetermined period (e.g., 4 weeks).

-

Sample Collection: At the end of the treatment period, fast the animals overnight. Anesthetize the rats and collect blood samples via cardiac puncture into EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Lipid Profile Analysis: Analyze the plasma samples for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial enzymatic kits according to the manufacturer's instructions.

-

Data Analysis: Compare the lipid profiles of the this compound-treated groups with the HFD vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

HPLC Method for Quantification of Beclobric Acid in Plasma

Objective: To determine the concentration of beclobric acid in plasma samples.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile).

-

Beclobric acid standard.

-

Internal standard.

-

Plasma samples from the in vivo study.

-

Reagents for liquid-liquid extraction (e.g., ethyl acetate, hexane) or solid-phase extraction.

-

For chiral separation (optional): A chiral stationary phase column and a suitable mobile phase. For indirect measurement, a chiral fluorescent derivatizing agent can be used.

Methodology:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.

-

Alternatively, perform liquid-liquid extraction or solid-phase extraction to isolate beclobric acid from the plasma matrix.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength for optimal detection of beclobric acid.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram and determine the peak areas of beclobric acid and the internal standard.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of beclobric acid of known concentrations.

-

Calculate the concentration of beclobric acid in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent lipid-lowering agent of the fibrate class with a well-defined mechanism of action centered on the activation of PPARα. This guide has summarized its key characteristics and provided detailed experimental frameworks for its continued investigation. The presented data and protocols offer a valuable resource for researchers and drug development professionals working on novel therapies for hyperlipidemia and related metabolic disorders. Further studies to elucidate the specific interactions of this compound's enantiomers with the PPARα receptor and their differential effects on gene expression would be a valuable next step in fully characterizing this compound.

References

- 1. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

Beclobrate (Sgd 24774): A Technical Overview of its Hypolipidemic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclobrate, also known by its developmental code Sgd 24774, is a fibric acid derivative with significant lipid-lowering properties. As a structural analog of clofibrate, it has been investigated for its efficacy in managing hyperlipidemia. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and clinical and preclinical findings. The information is presented to support further research and development in the field of lipid metabolism and cardiovascular disease.

Synonyms and Chemical Identity

This compound is chemically known as 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid ethyl ester. It is identified by several synonyms and registry numbers, ensuring clarity in scientific communication.

| Identifier Type | Identifier |

| Systematic Name | ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |

| Developmental Code | Sgd 24774 |

| CAS Number | 55937-99-0 |

| Other Synonyms | Beclobrato, Beclobratum |

Mechanism of Action: A PPARα Agonist

This compound exerts its primary pharmacological effect as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

Upon oral administration, this compound is rapidly hydrolyzed to its active metabolite, beclobric acid. Beclobric acid then binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

The key downstream effects of this compound's activation of PPARα include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[1] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these triglyceride-rich particles from the circulation.

-

Enhanced Fatty Acid Oxidation: this compound promotes the uptake and beta-oxidation of fatty acids in the liver and muscle by increasing the expression of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal fatty acid oxidation enzymes.[2]

-

Regulation of Apolipoprotein Expression: PPARα activation influences the expression of apolipoproteins, including an increase in apoA-I and apoA-II (associated with HDL) and a decrease in apoC-III (an inhibitor of LPL).

-

Modulation of Hepatic Lipid Metabolism: The overall effect is a reduction in hepatic triglyceride synthesis and VLDL production.

Pharmacokinetics

Following oral administration, this compound is rapidly and completely hydrolyzed to its pharmacologically active metabolite, beclobric acid.[3] Unchanged this compound is not detected in the plasma.[3] Beclobric acid is chiral, and its enantiomers exhibit different pharmacokinetic profiles.

Pharmacokinetic Parameters of Beclobric Acid Enantiomers

A study in eight healthy male volunteers following a single 100 mg oral dose of racemic this compound provided the following key findings[3]:

| Parameter | (-)-Beclobric Acid | (+)-Beclobric Acid |

| Maximum Plasma Concentration (Cmax) | Lower | Nearly 2-fold higher than (-)-enantiomer |

| Area Under the Curve (AUC) | Lower | Nearly 2-fold higher than (-)-enantiomer |

Beclobric acid is further metabolized to an acyl glucuronide. The diastereomeric glucuronides are detectable in plasma, but the pharmacokinetic differences between them are less pronounced than those of the beclobric acid enantiomers. The renal clearance of the unchanged drug is low, with the majority being excreted in the urine as glucuronic acid conjugates.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of hyperlipidemia, particularly types IIa and IIb.

Double-Blind, Crossover Trial in Hyperlipidemia

In a study involving 6 patients with type IIb and 13 patients with type IIa hyperlipidemia, this compound was administered at a dosage of 100 mg twice daily in a double-blind, crossover trial with placebo periods.

Summary of Efficacy Data

A review of various studies on this compound reported the following mean changes in lipid profiles:

| Lipid Parameter | Mean Percentage Change |

| LDL-Cholesterol | -10% to -28% |

| Triglycerides | -20% to -58% |

| HDL-Cholesterol | +8.5% to +23.9% |

Experimental Protocols

Clinical Trial in Hyperlipidemia Types IIa and IIb

-

Study Design: A double-blind, crossover trial with placebo periods before, in between, and after the active treatment phase.

-

Patient Population: 19 patients with hyperlipidemia (6 with type IIb and 13 with type IIa).

-

Dosage: 100 mg of this compound administered twice daily.

-

Methodology: While specific inclusion/exclusion criteria and analytical methods were not detailed in the available abstract, standard protocols for such trials in that era would have likely included:

-

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary hyperlipidemia type IIa or IIb based on the Fredrickson classification, with lipid levels exceeding established thresholds after a period of dietary stabilization.

-

Exclusion Criteria: Secondary causes of hyperlipidemia (e.g., uncontrolled diabetes, hypothyroidism, nephrotic syndrome, obstructive liver disease), history of significant cardiovascular events, and use of other lipid-lowering medications.

-

Lipid Analysis: Plasma total cholesterol, triglycerides, and HDL-cholesterol would have been measured using standard enzymatic colorimetric methods. LDL-cholesterol would have been calculated using the Friedewald formula.

-

Preclinical Studies

An experimental study in normocholesterolemic rats investigated the effects of this compound on cholesterol metabolism. The study revealed that this compound enhances hepatic HMG-CoA reductase activity but does not affect cholesterol-7 alpha-hydroxylase.

Experimental Protocol in Normocholesterolemic Rats

-

Animal Model: While the specific strain was not mentioned, such studies typically use male Wistar or Sprague-Dawley rats.

-

Diet: The rats were fed a standard laboratory chow.

-

Drug Administration: this compound (Sgd 24774) was administered orally.

-

Enzyme Assays:

-

HMG-CoA Reductase Activity: This would have been determined by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate in liver microsomal preparations. The radioactivity of the product would be quantified by liquid scintillation counting.

-

Cholesterol-7 alpha-hydroxylase Activity: This assay would involve incubating liver microsomes with [4-14C]cholesterol and measuring the formation of 7α-hydroxycholesterol, typically separated by thin-layer chromatography and quantified by liquid scintillation counting.

-

Conclusion

This compound (Sgd 24774) is a potent lipid-lowering agent that acts as a PPARα agonist. Its mechanism of action involves the modulation of a suite of genes responsible for lipid transport and metabolism, leading to significant reductions in LDL-cholesterol and triglycerides, and an increase in HDL-cholesterol. Pharmacokinetic studies reveal stereoselective disposition of its active metabolite, beclobric acid. Both clinical and preclinical data support its efficacy as a hypolipidemic agent. This technical guide summarizes the core scientific knowledge on this compound, providing a foundation for further investigation and potential therapeutic development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of beclobric acid enantiomers and their conjugates after single and multiple oral dosage of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Beclobrate: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclobrate is a hypolipidemic agent belonging to the fibrate class of drugs. Fibrates are known for their ability to modulate lipid metabolism, primarily by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in the regulation of genes involved in lipid and lipoprotein metabolism. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key data, experimental methodologies, and metabolic pathways to support further research and development in this area.

Core Pharmacokinetic Profile

This compound is administered orally as a racemic mixture. Following administration, it acts as a prodrug and is rapidly and completely hydrolyzed to its pharmacologically active metabolite, beclobric acid. Unchanged this compound is not detected in plasma, indicating extensive first-pass metabolism.[1]

The metabolism of this compound proceeds via the formation of beclobric acid, which then undergoes further biotransformation. The primary metabolic pathway for beclobric acid is glucuronidation, leading to the formation of an acyl glucuronide conjugate.[1]

Stereoselectivity

A crucial aspect of this compound's pharmacokinetics is its stereoselectivity. Beclobric acid exists as two enantiomers, (+)-beclobric acid and (-)-beclobric acid. In vivo studies in humans have revealed significant differences in the pharmacokinetic profiles of these enantiomers. The (+)-enantiomer exhibits approximately two-fold higher maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) values compared to the (-)-enantiomer.[1] This suggests stereoselective absorption, distribution, metabolism, or excretion of beclobric acid.

Quantitative Pharmacokinetic Data (Human Studies)

The following table summarizes the key pharmacokinetic parameters of beclobric acid enantiomers in healthy male volunteers following a single oral dose of 100 mg of racemic this compound.

| Parameter | (+)-Beclobric Acid | (-)-Beclobric Acid |

| Cmax (Maximum Plasma Concentration) | ~2-fold higher than (-)-enantiomer | - |

| AUC (Area Under the Curve) | ~2-fold higher than (-)-enantiomer | - |

Note: Specific numerical values for Cmax, Tmax, and half-life were not available in the reviewed literature abstracts.

Experimental Protocols

Human Pharmacokinetic Study

Objective: To investigate the pharmacokinetics of beclobric acid enantiomers and their glucuronide conjugates after single and multiple oral doses of racemic this compound.[1]

Study Design:

-

Subjects: Healthy male volunteers.[1]

-

Treatment:

-

Single dose: 100 mg of racemic this compound.

-

Multiple doses: 100 mg of racemic this compound administered once daily.

-

-

Sampling: Plasma samples were collected at various time points after drug administration.

-

Analytical Method: A stereospecific analytical method, likely a chiral chromatography technique such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, was used to quantify the individual enantiomers of beclobric acid and their diastereomeric glucuronides in plasma.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters for each enantiomer.

Signaling and Metabolic Pathways

The metabolic pathway of this compound is a straightforward two-step process. The following diagram illustrates this pathway.

Caption: Metabolic pathway of this compound.

In Vivo Animal Studies: Pharmacodynamics in Rats

Key Findings from Rat Studies:

-

Lipid-Lowering Effects: this compound has been shown to be a potent agent for lowering cholesterol and triglycerides in rats.

-

Hepatomegaly: Similar to other fibrates, this compound can cause an increase in liver size (hepatomegaly) in rats.

-

Effects on Lipoproteins:

-

In normocholesterolemic rats, this compound reduces total plasma cholesterol primarily by decreasing high-density lipoprotein (HDL) cholesterol.

-

In hypercholesterolemic rats, this compound reduces total cholesterol while significantly increasing HDL cholesterol.

-

-

Mechanism of Action: this compound enhances the clearance of triglyceride-rich lipoproteins by increasing the activity of lipoprotein lipase.

The following workflow diagram illustrates a typical experimental design for evaluating the pharmacodynamic effects of this compound in a rat model of hyperlipidemia.

Caption: Experimental workflow for a rat pharmacodynamic study.

Conclusion

This compound is a prodrug that is rapidly converted to its active metabolite, beclobric acid. The pharmacokinetics of beclobric acid in humans are characterized by significant stereoselectivity, with the (+)-enantiomer showing higher systemic exposure than the (-)-enantiomer. The primary metabolic pathway is glucuronidation. While detailed in vivo pharmacokinetic data in animal models are limited in the available literature, pharmacodynamic studies in rats have demonstrated its efficacy in modulating lipid profiles. Further research is warranted to fully elucidate the in vivo pharmacokinetic properties of this compound in various animal species to better support its preclinical and clinical development.

References

The Pharmacodynamics of Beclobrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclobrate is a fibric acid derivative, a class of drugs primarily indicated for the treatment of hyperlipidemia.[1] Like other fibrates, its principal mechanism of action involves the modulation of lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), with a key role for PPARα.[2][3][4] This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its mechanism of action, effects on lipid profiles, and the experimental methodologies used to elucidate these properties. Due to the limited availability of specific quantitative data for this compound in the public domain, data from other well-studied fibrates may be used for illustrative purposes and will be duly noted.

Core Mechanism of Action: PPARα Activation

This compound exerts its pharmacodynamic effects primarily through the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[2] The activation of PPARα leads to a cascade of downstream effects that collectively contribute to the regulation of lipid homeostasis.

Signaling Pathway of this compound via PPARα

The binding of this compound (or its active metabolite, beclobric acid) to PPARα induces a conformational change in the receptor. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in various aspects of lipid metabolism.

Key Pharmacodynamic Effects on Lipid Metabolism

The activation of PPARα by this compound leads to a series of downstream events that collectively improve the lipid profile. These effects are summarized below:

-

Decreased Triglyceride Levels: this compound significantly reduces plasma triglyceride concentrations. This is achieved through:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.

-

Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL. By downregulating ApoC-III, this compound further enhances LPL activity.

-

Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and β-oxidation of fatty acids in the liver and muscle, thereby reducing the substrate available for triglyceride synthesis.

-

-

Modulation of Cholesterol Levels:

-

Reduction in LDL-Cholesterol: Clinical studies have shown a mean reduction of LDL-cholesterol ranging from -10% to -28%.

-

Increase in HDL-Cholesterol: this compound has been reported to increase HDL-cholesterol levels by 8.5% to 23.9%. This is partly due to the increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.

-

Quantitative Pharmacodynamic Data

Table 1: Clinical Efficacy of this compound on Lipid Parameters

| Parameter | Mean Reduction / Increase | Reference |

| LDL-Cholesterol | -10% to -28% | |

| Triglycerides | -20% to -58% | |

| HDL-Cholesterol | +8.5% to +23.9% |

Table 2: Comparative Efficacy of this compound

| Drug | Effective Daily Dose | Molar Equivalent Efficacy | Reference |

| This compound | 100 mg | - | **** |

| Fenofibrate | 300 mg | Equivalent to 100 mg this compound | |

| Bezafibrate | 600 mg | Equivalent to 100 mg this compound | |

| Gemfibrozil | 900 mg | Equivalent to 100 mg this compound |

Table 3: In Vitro PPARα Activity of Other Fibrates (for illustrative purposes)

| Compound | EC50 (µM) for PPARα | Reference |

| Fenofibric Acid | 9.47 | |

| Bezafibrate | 30.4 | |

| Clofibric Acid | Lower potency than fenofibric acid |

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the following sections describe generalized methodologies commonly employed in the study of fibrates.

In Vitro PPARα Activation Assay (Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate PPARα.

Objective: To quantify the dose-dependent activation of PPARα by a test compound.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is cultured under standard conditions.

-

Transfection: The cells are transiently transfected with two plasmids:

-

An expression vector for the PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).

-

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., beclobric acid) for a specified period (e.g., 24 hours).

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 value.

Animal Models of Hyperlipidemia

Animal models are crucial for evaluating the in vivo efficacy of lipid-lowering agents.

Objective: To assess the effect of this compound on plasma lipid profiles in a hyperlipidemic animal model.

Methodology:

-

Animal Model: A suitable animal model, such as rats or mice fed a high-fat diet to induce hyperlipidemia, is used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.

-

Grouping: Animals are randomly assigned to different treatment groups (e.g., control, this compound low dose, this compound high dose).

-

Drug Administration: this compound is administered orally (e.g., by gavage) at the specified doses for a defined treatment period (e.g., several weeks).

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.

-

Lipid Profile Analysis: Plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.

-

Data Analysis: The changes in lipid parameters are compared between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a potent lipid-lowering agent that primarily acts as a PPARα agonist. Its activation of this nuclear receptor leads to a coordinated regulation of genes involved in lipid metabolism, resulting in a significant reduction in plasma triglycerides and LDL-cholesterol, and an increase in HDL-cholesterol. While specific quantitative data on its direct interaction with PPARα are limited, clinical studies have demonstrated its efficacy in treating hyperlipidemia. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other fibrates, which are essential for a comprehensive understanding of their pharmacodynamic profiles and for the development of novel lipid-modulating therapies.

References

- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of the PPARα agonism of fibrates by a combined MM-docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

Beclobrate and Lipid Metabolism Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclobrate is a fibric acid derivative recognized for its potent lipid-lowering effects, specifically in reducing plasma triglycerides and cholesterol. This technical guide provides an in-depth overview of this compound's core mechanism of action, its influence on lipid metabolism, and the experimental methodologies used to evaluate its efficacy. The primary mode of action for this compound, like other fibrates, is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism. This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: PPARα Activation

This compound exerts its effects on lipid metabolism primarily by activating PPARα.[1] PPARα is a ligand-activated transcription factor that, upon binding to its ligand (in this case, this compound), forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of genes involved in various aspects of lipid metabolism.

The key downstream effects of PPARα activation by this compound include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[3][4] This leads to increased catabolism of fatty acids, primarily in the liver and muscle.

-

Regulation of Lipoprotein Metabolism:

-

Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation enhances the expression of the LPL gene, leading to increased hydrolysis of triglycerides from very-low-density lipoproteins (VLDLs) and chylomicrons.

-

Decreased Apolipoprotein C-III (ApoC-III) Synthesis: PPARα activation suppresses the expression of the APOC3 gene. Since ApoC-III is an inhibitor of LPL, its reduction further enhances triglyceride clearance.

-

Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: Upregulation of the APOA1 and APOA2 genes leads to increased production of the primary apolipoproteins of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol levels.

-

-

Modulation of Hepatic Lipid Metabolism: this compound has been shown to enhance hepatic HMG-CoA reductase activity in normocholesterolemic rats. It also increases the activity of high-affinity receptors for β-VLDL in isolated liver membranes, improving lipoprotein catabolism and receptor-mediated clearance.

Signaling Pathway of this compound via PPARα Activation

Quantitative Data on Lipid Profile Modulation

Clinical and preclinical studies have consistently demonstrated the efficacy of this compound in improving lipid profiles. The following tables summarize the quantitative effects of this compound on key lipid parameters.

Table 1: Effects of this compound on Lipid Parameters in Human Clinical Trials

| Study Population | This compound Dosage | Duration | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase | Reference |

| Hyperlipidemia Types IIa, IIb, and IV | 100 mg/day | - | -10% to -28% | -20% to -58% | +8.5% to +23.9% | |

| Hyperlipidemia Type IIa and IIb | 100 mg twice daily | - | Effective Reduction | - | Remarkable Increase |

Table 2: Effects of this compound on Lipid Parameters in Animal Models (Rats)

| Animal Model | This compound Dosage | Key Findings | Reference |

| Normocholesterolemic Rats | - | Lowered serum and liver cholesterol, increased liver triglycerides, enhanced hepatic HMG-CoA reductase activity. | |

| Normocholesterolemic Rats | 10-50 mg/kg | Lowered total plasma cholesterol by 22-33.4%; cholesterol reduction mainly in HDL (by 24-45%). | |

| Hypercholesterolemic Rats | 50 mg/kg | 25% reduction in total cholesterol, 166% rise in HDL cholesterol. | |

| Normocholesterolemic Rats | 20 mg/kg | Metabolic clearance of 125I-labelled β-VLDL almost doubled (0.20 l/h vs. 0.13 l/h in controls). | |

| Normocholesterolemic Rats | - | Increased activity of high-affinity receptors for β-VLDL in isolated liver membranes (Bmax: 208 ± 17.6 vs. 146 ± 2.6 ng/mg of protein for controls). |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound and other lipid-lowering agents.

In Vivo Model: Triton WR-1339-Induced Hyperlipidemia in Rats

This model is widely used for the rapid screening of hypolipidemic drugs.

-

Objective: To induce an acute state of hyperlipidemia to evaluate the efficacy of a test compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Induction of Hyperlipidemia:

-

Rats are fasted overnight.

-

A single intraperitoneal (IP) injection of Triton WR-1339 (tyloxapol) is administered at a dose of 200-300 mg/kg body weight. Triton WR-1339 is typically dissolved in sterile saline.

-

-

Treatment:

-

The test compound (e.g., this compound) or a reference drug (e.g., fenofibrate at 100 mg/kg) is administered orally or via IP injection, often shortly after Triton WR-1339 administration.

-

-

Blood Sampling and Analysis:

-

Blood samples are collected at specified time points (e.g., 7 and 18 hours post-treatment) via retro-orbital puncture or cardiac puncture under anesthesia.

-

Serum is separated by centrifugation.

-

Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using commercially available enzymatic kits.

-

In Vitro Assay: PPARα Reporter Gene Assay

This assay is used to determine if a compound can activate the PPARα receptor.

-

Objective: To quantify the activation of PPARα by a test compound in a cellular context.

-

Cell Line: A suitable mammalian cell line, such as HepG2 (human hepatoma cells) or AML12 (mouse hepatocytes), is co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for human or rat PPARα.

-

A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).

-

-

Experimental Procedure:

-

Transfected cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (positive control) for a specified duration (e.g., 24 hours).

-

After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

-

Data Analysis: The fold induction of reporter gene activity by the test compound is calculated relative to a vehicle control.

In Vitro Assay: HMG-CoA Reductase Activity Assay

This assay measures the activity of the rate-limiting enzyme in cholesterol synthesis.

-

Objective: To determine the effect of a test compound on the enzymatic activity of HMG-CoA reductase.

-

Principle: The assay measures the oxidation of NADPH to NADP+ by HMG-CoA reductase, which results in a decrease in absorbance at 340 nm.

-

Reagents and Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer

-

Test compound and a known inhibitor (e.g., a statin)

-

96-well UV-transparent plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Experimental Procedure (based on commercially available kits):

-

A reaction mixture containing assay buffer and NADPH is prepared.

-

The test compound or inhibitor is added to the respective wells.

-

The reaction is initiated by adding HMG-CoA and the HMG-CoA reductase enzyme.

-

The decrease in absorbance at 340 nm is measured kinetically over time.

-

-

Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance curve. The inhibitory effect of the test compound is expressed as a percentage of the activity in the absence of the inhibitor.

Measurement of Lipoprotein Cholesterol

Several methods are employed to measure LDL-C and HDL-C levels.

-

Friedewald Equation: A commonly used method to estimate LDL-C in clinical settings.

-

Formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)

-

Limitation: This calculation is not accurate when triglyceride levels are very high (>400 mg/dL) or in non-fasting samples.

-

-

Beta-Quantification (Ultracentrifugation): Considered the gold standard reference method.

-

Procedure: Involves sequential ultracentrifugation to separate lipoproteins based on their density. VLDL is first removed, and then HDL is separated from LDL. Cholesterol content in each fraction is then measured.

-

-

Direct Homogeneous Assays: Automated methods used in most clinical laboratories that directly measure LDL-C and HDL-C without the need for precipitation or ultracentrifugation.

Experimental Workflow and Logical Relationships

Preclinical Evaluation of a Novel Hypolipidemic Agent

References

- 1. Developmental and pharmacological regulation of apolipoprotein C-II gene expression. Comparison with apo C-I and apo C-III gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Beclobrate on Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclobrate, a fibric acid derivative, has demonstrated significant efficacy in modulating lipid profiles, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's effects on cholesterol biosynthesis. It delves into the intricate signaling pathways, presents quantitative data from preclinical and clinical studies, and details the experimental protocols used to elucidate these effects. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid metabolism and the development of novel hypolipidemic therapies.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. Fibrates, a class of lipid-lowering drugs, have been a cornerstone in the management of dyslipidemia for decades. This compound, a potent fibric acid derivative, has shown significant promise in this therapeutic area. Understanding its precise mechanism of action is crucial for its optimal use and for the development of next-generation lipid-modifying agents. This document provides an in-depth exploration of this compound's influence on the complex process of cholesterol biosynthesis.

Mechanism of Action: The Central Role of PPARα

The primary mechanism of action of this compound, like other fibrates, is the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor. The binding of this compound to PPARα leads to a cascade of genomic and non-genomic effects that collectively alter lipid and lipoprotein metabolism.

PPARα Signaling Pathway

Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.

Downstream Effects on Lipid Metabolism

The activation of PPARα by this compound leads to:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, thereby reducing the availability of fatty acids for triglyceride synthesis.

-

Modulation of Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, which enhances the clearance of triglyceride-rich lipoproteins.

-

Regulation of Apolipoprotein Expression: Alterations in the expression of apolipoproteins, such as ApoA-I and ApoA-II (increasing HDL) and ApoC-III (decreasing VLDL).

This compound's Influence on Cholesterol Biosynthesis

While the primary effect of fibrates is on triglyceride metabolism, this compound also impacts cholesterol biosynthesis, albeit through a more complex and sometimes indirect mechanism.

The SREBP-2 Pathway Connection

A key regulator of cholesterol homeostasis is the Sterol Regulatory Element-Binding Protein-2 (SREBP-2). Under conditions of low intracellular cholesterol, SREBP-2 is activated and translocates to the nucleus, where it stimulates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.

PPARα activation by fibrates has been shown to indirectly influence the SREBP-2 pathway. Studies suggest that PPARα activation can increase the expression of Insulin-induced gene 1 (Insig-1), a protein that retains the SREBP-2 precursor in the endoplasmic reticulum, thereby preventing its activation. This leads to a downregulation of SREBP-2 target genes.[1]

The Paradoxical Effect on HMG-CoA Reductase

Interestingly, some preclinical studies in rats have reported that this compound can enhance the activity of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] This seemingly contradictory finding may be explained by a compensatory feedback mechanism. By increasing the catabolism of cholesterol-rich lipoproteins and potentially reducing hepatic cholesterol levels through other mechanisms, the cell may attempt to restore cholesterol homeostasis by upregulating HMG-CoA reductase. However, the overall effect of this compound in humans is a reduction in plasma cholesterol levels, suggesting that the cholesterol-lowering effects via enhanced lipoprotein clearance and other PPARα-mediated actions outweigh this compensatory increase in synthesis.

Quantitative Data on Lipid Profile Modulation

The following tables summarize the quantitative effects of this compound and other fibrates on key lipid parameters from various studies.

Table 1: Effect of this compound on Lipid Profiles in Humans

| Study Population | Dosage | Duration | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Triglycerides | Reference |

| Primary Hyperlipoproteinemia (n=63) | 100 mg/day | 3 months | ↓ 17.3% | ↓ 14.9% | ↑ 15.3% | ↓ 50% | [3] |

| Hyperlipidemia Type IIa & IIb (n=19) | 100 mg twice daily | N/A | N/A | Significant ↓ in Type IIa | Remarkable ↑ | N/A | [4][5] |

| Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | N/A | N/A | ↓ 10-28% | ↑ 8.5-23.9% | ↓ 20-58% |

Table 2: Comparative Effects of Other Fibrates on Lipid Profiles

| Fibrate | Study Population | Dosage | Duration | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Triglycerides | Reference |

| Bezafibrate | Mixed Dyslipidemia (n=12) | 400 mg/day | 90 days | 6.3 ± 0.7 to 4.6 ± 1.2 mM | 3.4 ± 0.6 to 2.2 ± 1.3 mM | N/A | 2.6 ± 0.8 to 1.3 ± 0.7 mM | |

| Fenofibrate | Type 2 Diabetes (FIELD study) | 200 mg/day | 6 weeks | ↓ 10% | ↓ 10% | ↑ 6.5% | ↓ 26% | |

| Gemfibrozil | Hypertriglyceridemia in NIDDM (n=110) | 1200 mg/day | 20 weeks | No significant change | No significant change | Significant ↑ | 316 ± 84 to 214 ± 82 mg/dl |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound on cholesterol biosynthesis.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of its cofactor, NADPH.

-

Principle: The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is coupled with the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, characteristic of NADPH, is measured spectrophotometrically.

-

Procedure:

-

Isolate liver microsomes from control and this compound-treated animals.

-

Prepare a reaction mixture containing a potassium phosphate buffer, NADPH, and dithiothreitol.

-

Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding the substrate, HMG-CoA.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation.

-

LDL Receptor Binding Assay

This assay quantifies the binding of LDL to its receptor on the cell surface.

-

Principle: Radiolabeled LDL (e.g., with ¹²⁵I) is incubated with cultured cells. The amount of radioactivity bound to the cells is a measure of LDL receptor activity.

-

Procedure:

-

Culture cells (e.g., human fibroblasts or hepatocytes) in appropriate media.

-

Incubate the cells in a lipoprotein-deficient serum to upregulate LDL receptor expression.

-

Treat the cells with this compound or a vehicle control.

-

Add ¹²⁵I-labeled LDL to the cells and incubate at 4°C to allow binding but prevent internalization.

-

Wash the cells extensively to remove unbound ¹²⁵I-LDL.

-

Lyse the cells and measure the radioactivity using a gamma counter.

-

Determine non-specific binding in parallel experiments with an excess of unlabeled LDL and subtract this from the total binding to get specific binding.

-

Quantification of Cholesterol Biosynthesis using Stable Isotopes

This method tracks the incorporation of a labeled precursor into newly synthesized cholesterol.

-

Principle: A stable isotope-labeled precursor, such as ¹³C-acetate or deuterium oxide (D₂O), is administered to cells or animals. The amount of the isotope incorporated into cholesterol over time is measured by mass spectrometry.

-

Procedure:

-

Administer the stable isotope tracer to the experimental model.

-

Collect samples (e.g., plasma or liver tissue) at various time points.

-

Extract lipids from the samples.

-

Isolate the cholesterol fraction using chromatography.

-

Analyze the isotopic enrichment of cholesterol using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the fractional synthesis rate of cholesterol based on the rate of isotope incorporation.

-

Conclusion

This compound exerts its effects on cholesterol biosynthesis primarily through the activation of PPARα. This leads to a complex interplay of transcriptional regulation that ultimately results in a favorable lipid profile. While the primary impact is on reducing triglycerides and increasing HDL-cholesterol, this compound also influences cholesterol metabolism, in part by modulating the SREBP-2 pathway. The seemingly paradoxical increase in HMG-CoA reductase activity observed in some preclinical models highlights the intricate feedback mechanisms that govern cholesterol homeostasis. A thorough understanding of these molecular mechanisms, supported by robust experimental data, is essential for the continued development and clinical application of this compound and other fibrates in the management of dyslipidemia.

References

- 1. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baseline characteristics of patients participating in the Bezafibrate Infarction Prevention (BIP) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Beclobrate and its Triglyceride-Lowering Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclobrate is a fibric acid derivative that has demonstrated potent triglyceride-lowering effects in both preclinical and clinical settings. As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, its mechanism of action is centered on the regulation of lipid metabolism. This technical guide provides an in-depth overview of the triglyceride-lowering effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: PPARα Activation

This compound, like other fibrates, exerts its primary effects through the activation of PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism.[1][2] The binding of this compound to PPARα leads to a cascade of downstream effects that collectively contribute to a reduction in plasma triglyceride levels.

The key mechanisms include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[3][4] LPL is a crucial enzyme that hydrolyzes triglycerides within circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating the release of fatty acids for uptake by tissues.

-

Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[5] This increases the catabolism of fatty acids in the liver and other tissues, reducing their availability for triglyceride synthesis.

-

Reduced Hepatic VLDL Production: By increasing fatty acid oxidation, this compound indirectly reduces the substrate availability for the synthesis of triglycerides in the liver, leading to decreased production and secretion of VLDL particles.

-

Regulation of Apolipoprotein Expression: PPARα activation also influences the expression of apolipoproteins that modulate triglyceride metabolism. For instance, it can decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increase the expression of apolipoprotein A-V (ApoA-V), an activator of LPL.

The following diagram illustrates the signaling pathway of this compound's action on triglyceride metabolism.

Quantitative Data on Triglyceride-Lowering Effects

Clinical and preclinical studies have consistently demonstrated the efficacy of this compound in reducing triglyceride levels. The following tables summarize the key quantitative findings from these studies.

Table 1: Clinical Studies on this compound

| Study | Patient Population | Dosage | Duration | Baseline Triglycerides (mean ± SD) | Post-Treatment Triglycerides (mean ± SD) | Percentage Reduction in Triglycerides (Mean) | Reference |

| Najemnik et al. (1981) | 6 patients with Type IIb hyperlipidemia | 100 mg twice daily | - | Data not specified in abstract | Data not specified in abstract | - | |

| Review by a multicenter study group (1988) | Patients with hyperlipidemia types IIa, IIb, and IV | 100 mg once daily | - | Data not specified in review | Data not specified in review | -20% to -58% |

Further detailed data from the full-text articles are required for a more comprehensive summary.

Table 2: Preclinical Studies on this compound

| Study | Animal Model | Treatment Group (Dosage) | Duration | Key Findings on Lipid Metabolism | Reference |

| Manzoni et al. (1990) | Rats on a normal diet | 10, 20, and 50 mg/kg of this compound | - | Lowered total plasma cholesterol by 22-33.4%. | |

| Manzoni et al. (1990) | Rats on a hypercholesterolemic diet | 50 mg/kg of this compound | - | Reduced total cholesterol by 25% and normalized the composition of VLDL. | |

| Kritchevsky et al. (1983) | Normocholesterolemic rats | This compound (dosage not specified in abstract) | - | Lowered serum and liver cholesterol levels but raised liver triglyceride levels. Enhanced hepatic HMG-CoA reductase activity. |

Note: The study by Kritchevsky et al. (1983) reported an increase in liver triglycerides in normocholesterolemic rats, which may reflect the increased fatty acid uptake by the liver, a known effect of PPARα agonists.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to assess the triglyceride-lowering effects of compounds like this compound. These are generalized protocols and would be adapted for specific studies.

Clinical Trial Design: Double-Blind, Placebo-Controlled, Crossover Study

This design is robust for evaluating the efficacy of a lipid-lowering agent.

Objective: To assess the effect of this compound on plasma triglyceride levels in patients with hypertriglyceridemia.

Methodology:

-

Patient Recruitment: Recruit patients with diagnosed hypertriglyceridemia based on specific inclusion and exclusion criteria (e.g., fasting triglyceride levels > 200 mg/dL).

-

Washout Period: A washout period of 4-6 weeks where patients discontinue any lipid-lowering medications.

-

Randomization: Patients are randomly assigned to one of two treatment sequences:

-

Sequence A: this compound followed by placebo.

-

Sequence B: Placebo followed by this compound.

-

-

Treatment Periods: Each treatment period (e.g., 8 weeks) is separated by a washout period to minimize carry-over effects.

-

Blinding: Both the patients and the investigators are unaware of the treatment allocation (double-blind).

-

Lipid Profile Analysis: Fasting blood samples are collected at baseline and at the end of each treatment period for the measurement of a full lipid profile, including total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Statistical Analysis: The primary endpoint is the percentage change in triglyceride levels from baseline. Statistical tests (e.g., paired t-test or ANOVA) are used to compare the effects of this compound and placebo.

Preclinical Model: Diet-Induced Hypercholesterolemia in Rats

This model is commonly used to evaluate the lipid-lowering potential of new compounds.

Objective: To determine the effect of this compound on plasma lipid levels in a rat model of hypercholesterolemia.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Hypercholesterolemia: Animals are fed a high-fat, high-cholesterol diet for a period of 4-8 weeks to induce elevated plasma cholesterol and triglyceride levels. The diet composition can vary but often includes 1-2% cholesterol and 10-20% fat (e.g., lard or coconut oil).

-

Treatment Administration: Once hypercholesterolemia is established, rats are divided into a control group (receiving vehicle) and a treatment group (receiving this compound). The drug is typically administered daily via oral gavage for several weeks.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis.

-

Lipid Analysis: Plasma is analyzed for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic colorimetric assays.

-

Tissue Analysis (Optional): At the end of the study, liver tissue can be harvested to measure hepatic triglyceride content and to analyze the expression of genes involved in lipid metabolism via RT-qPCR.

In Vitro Assays

A fluorometric assay can be used to measure LPL activity.

Principle: A non-fluorescent substrate analog of triglyceride is hydrolyzed by LPL, releasing a fluorescent product that can be quantified.

Methodology:

-

Sample Preparation: Plasma, serum, or cell lysates can be used as the source of LPL. For post-heparin plasma LPL activity, an intravenous injection of heparin is administered to the animal prior to blood collection to release LPL from the endothelial surface.

-

Assay Reaction: The sample is incubated with a fluorogenic LPL substrate in an appropriate assay buffer at 37°C.

-

Fluorescence Measurement: The increase in fluorescence over time is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Quantification: LPL activity is determined by comparing the rate of fluorescence increase in the sample to a standard curve generated with purified LPL.

The rate of FAO can be measured in isolated hepatocytes using radiolabeled fatty acids.

Principle: The rate of β-oxidation of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs).

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice.

-